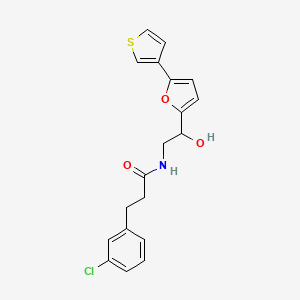
3-(3-chlorophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-chlorophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)propanamide is a chemical compound that has been widely researched due to its potential applications in the field of medicinal chemistry. This compound is also known as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the activation of B-cells, which play a crucial role in the immune system. Inhibition of BTK has been shown to be effective in the treatment of various autoimmune diseases and cancers.
Scientific Research Applications
Synthesis and Heterocyclic Chemistry
Research in the field of organic synthesis has explored compounds with structures similar to 3-(3-chlorophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)propanamide, focusing on their synthesis and applications in creating novel chemical entities. For instance, studies on the synthesis of isocyanates involving furan, thiophene, and phenyl series have contributed to the development of new synthetic methods and the understanding of chemical reactivity patterns. This research is foundational for creating compounds with potential applications in materials science, pharmaceuticals, and agrochemicals (Lebedev et al., 2006).
Solar Energy Conversion
Derivatives containing furan and thiophene units have been investigated for their efficiency in dye-sensitized solar cells (DSSCs). A study highlighted the performance enhancement of phenothiazine-based DSSCs when incorporating furan as a conjugated linker, demonstrating a significant improvement in solar energy-to-electricity conversion efficiency. Such findings underscore the relevance of structurally complex molecules for renewable energy technologies (Kim et al., 2011).
Antiviral Research
In the domain of medicinal chemistry, compounds structurally related to the specified molecule have been synthesized and evaluated for their antiviral properties. A particular focus has been on derivatives of 3-(naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-one, which have shown promising antiviral activity against specific strains of the influenza virus. This line of research illustrates the potential of such compounds in the development of new antiviral agents (Flefel et al., 2014).
Photocatalysis and Green Chemistry
Investigations into the photocatalytic properties of compounds containing furan and thiophene moieties have opened new avenues for green chemistry applications. Studies on photoinduced oxidative annulation processes have provided insights into synthesizing polyheterocyclic structures without the need for transition metals or oxidants. Such environmentally friendly methodologies highlight the role of complex organic molecules in sustainable chemical synthesis (Zhang et al., 2017).
Antimicrobial and Anticancer Activity
The exploration of novel derivatives for their biological activities has been a significant focus of pharmaceutical research. Studies on arylsubstituted halogen(thiocyanato)amides containing furan and thiophene units have revealed their potential as antimicrobial agents. Additionally, the synthesis of compounds with specific structural features has led to the discovery of molecules with notable anticancer activity, underscoring the importance of such compounds in drug discovery and development (Baranovskyi et al., 2018).
properties
IUPAC Name |
3-(3-chlorophenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3S/c20-15-3-1-2-13(10-15)4-7-19(23)21-11-16(22)18-6-5-17(24-18)14-8-9-25-12-14/h1-3,5-6,8-10,12,16,22H,4,7,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHHUDJQHBOIEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

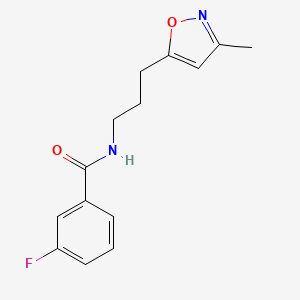
![1-(4-Chlorophenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one](/img/structure/B2569618.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2569619.png)
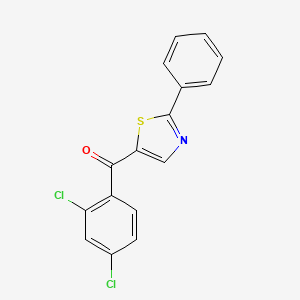
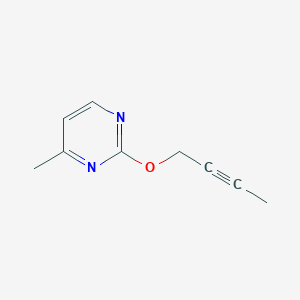
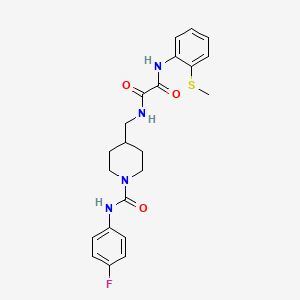
![N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2569623.png)
![4-Amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2569626.png)

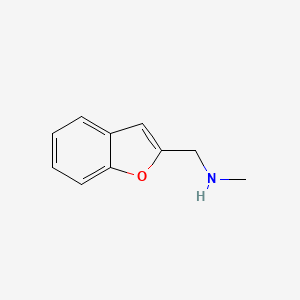
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2569631.png)
![7-[2-(diethylamino)ethyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2569633.png)
![7-benzyl-N-(4-methoxyphenethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2569634.png)
![3-allyl-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2569637.png)